![molecular formula C30H25N B14277666 4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline CAS No. 125323-58-2](/img/structure/B14277666.png)
4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline is an organic compound with a complex structure that includes an indene moiety and an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline typically involves the reaction of 4-methylphenylamine with an indene derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product through a series of steps involving the activation of the indene ring and subsequent nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted aniline derivatives, indene-quinone compounds, and various functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The indene moiety plays a crucial role in its binding affinity and specificity, while the aniline derivative contributes to its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(1H-Inden-1-ylidene)methyl]aniline
- N,N-bis(4-methylphenyl)aniline
- Indene derivatives with various substituents
Uniqueness
4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline stands out due to its combination of an indene moiety and an aniline derivative, which imparts unique chemical and physical properties
Propiedades
Número CAS |
125323-58-2 |
|---|---|
Fórmula molecular |
C30H25N |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
N-[4-(inden-1-ylidenemethyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C30H25N/c1-22-7-15-27(16-8-22)31(28-17-9-23(2)10-18-28)29-19-11-24(12-20-29)21-26-14-13-25-5-3-4-6-30(25)26/h3-21H,1-2H3 |
Clave InChI |
QPPNZWFSSBJBRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C4C=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



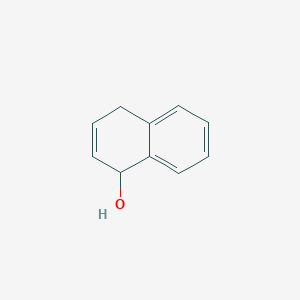
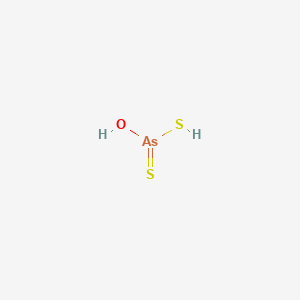
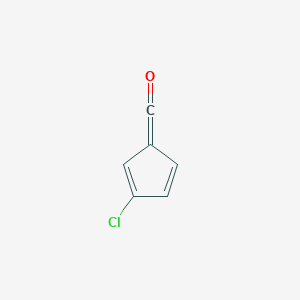
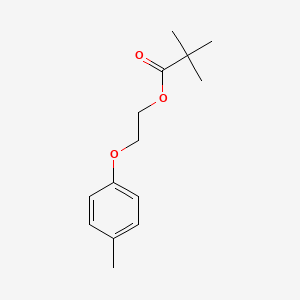
![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)


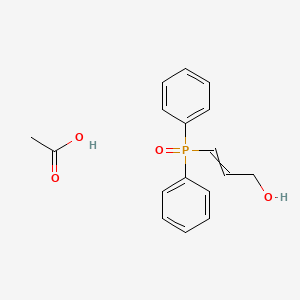

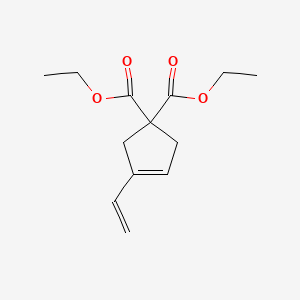
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)

![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
